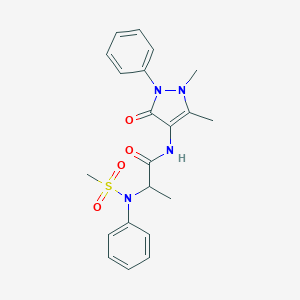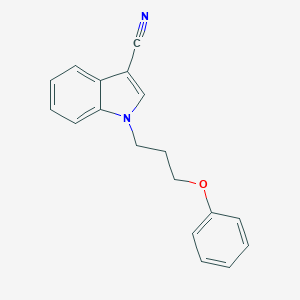![molecular formula C25H26N2O5S B297916 Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, reducing inflammation, and protecting cells from oxidative damage. It has also been found to activate certain enzymes that are involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to lower blood glucose levels and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific research needs. However, it also has some limitations. It is toxic in high concentrations, and its effects on human health are not fully understood.
Zukünftige Richtungen
There are several potential future directions for the research on Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One possible direction is to study its potential as an anticancer agent in more detail. Another potential direction is to investigate its effects on other diseases, such as diabetes and hypertension. Additionally, further research is needed to understand its mechanism of action and its potential side effects on human health.
In conclusion, Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and side effects.
Synthesemethoden
The synthesis of Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the condensation of the resulting product with 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-thioxo-1,3-thiazolidin-2-one. The final product is obtained by the methylation of the amino group with dimethyl sulfate. The synthesis method is complex and requires skilled chemists to perform it.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as an antioxidant, antidiabetic, and antihypertensive agent.
Eigenschaften
Produktname |
Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C25H26N2O5S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H26N2O5S/c1-5-8-18-13-16(14-20(22(18)28)32-7-3)15-21-23(29)27(6-2)25(33-21)26-19-11-9-17(10-12-19)24(30)31-4/h5,9-15,28H,1,6-8H2,2-4H3/b21-15+,26-25? |
InChI-Schlüssel |
UFAOABLZJNPGAP-ICKJYIADSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OCC)O)CC=C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)O)CC=C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)O)CC=C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297833.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)
